molecular formula C11H9ClF2N2 B1479633 5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole CAS No. 2091705-12-1

5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole

Cat. No. B1479633
CAS RN: 2091705-12-1
M. Wt: 242.65 g/mol
InChI Key: BOHHTVKJBXQLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole is an organic compound that is widely used in the synthesis of various pharmaceutical and agrochemical compounds. It is a versatile molecule that is used as a starting material for the preparation of a wide range of products. It is also used as a building block for the synthesis of other pyrazole derivatives. This compound has been used in the synthesis of numerous drugs and agrochemicals, and has been studied extensively for its potential applications in the fields of medicine and agriculture.

Scientific Research Applications

5-(Chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole has been studied extensively for its potential applications in the fields of medicine and agriculture. In medicine, it has been used as a starting material for the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and antiviral agents. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, this compound has been studied for its potential use in cancer therapy and as a potential treatment for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole is not fully understood. However, it is believed that this compound interacts with various proteins, enzymes, and other cellular components to exert its effects. For example, it has been shown to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of many drugs and other compounds. In addition, it has been shown to interact with various receptors, such as the dopamine and serotonin receptors, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole are not fully understood. However, it is believed that this compound has various effects on the body, including the ability to modulate the activity of certain enzymes and receptors. In addition, it has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole in laboratory experiments is its versatility. This compound can be used as a starting material for the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and other compounds. In addition, it is relatively easy to synthesize and purify this compound, making it ideal for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, it is not as stable as some other compounds, and can degrade over time. In addition, it can be difficult to control the concentration of this compound in a reaction mixture, as it can easily be lost through evaporation.

Future Directions

There are numerous potential future directions for 5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole. For example, further research could be conducted on its potential use in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, further studies could be conducted on its mechanism of action and biochemical and physiological effects. Furthermore, further studies could be conducted on its potential use in cancer therapy and as a potential treatment for Alzheimer's disease. Finally, further studies could be conducted on its potential use as an

properties

IUPAC Name

5-(chloromethyl)-1-(difluoromethyl)-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2/c12-7-9-6-10(15-16(9)11(13)14)8-4-2-1-3-5-8/h1-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHHTVKJBXQLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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